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Compound of Interest

Compound Name: Ethyl mandelate

Cat. No.: B1671685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of ethyl mandelate, a key chiral

intermediate in the synthesis of various pharmaceuticals. Its performance is objectively

compared with two structurally related esters, ethyl benzoate and ethyl lactate, supported by

experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This comparative approach facilitates a deeper

understanding of the structural nuances and spectroscopic signatures of these compounds.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for ethyl mandelate, ethyl benzoate, and ethyl lactate.

¹H NMR Spectral Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

Ethyl Mandelate 7.41 - 7.29 m 5H Ar-H

5.14 s 1H CH-OH

4.20 - 4.12 q 2H O-CH₂-CH₃

3.95 (variable) s (broad) 1H OH

1.17 t 3H O-CH₂-CH₃

Ethyl Benzoate 8.05 - 8.02 m 2H Ar-H (ortho)

7.57 - 7.38 m 3H
Ar-H (meta,

para)

4.37 q 2H O-CH₂-CH₃

1.38 t 3H O-CH₂-CH₃

Ethyl Lactate 4.28 q 1H CH-OH

4.23 q 2H O-CH₂-CH₃

2.90 (variable) d 1H OH

1.42 d 3H CH-CH₃

1.30 t 3H O-CH₂-CH₃

¹³C NMR Spectral Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
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Compound Chemical Shift (δ) ppm Assignment

Ethyl Mandelate 174.5 C=O

139.5 Ar-C (quaternary)

128.6 Ar-CH

128.4 Ar-CH

126.5 Ar-CH

72.5 CH-OH

62.1 O-CH₂-CH₃

14.1 O-CH₂-CH₃

Ethyl Benzoate 166.5 C=O

132.8 Ar-CH (para)

130.5 Ar-C (quaternary)

129.5 Ar-CH (ortho)

128.3 Ar-CH (meta)

60.9 O-CH₂-CH₃

14.3 O-CH₂-CH₃

Ethyl Lactate 175.7 C=O

69.2 CH-OH

61.3 O-CH₂-CH₃

20.3 CH-CH₃

14.1 O-CH₂-CH₃

Infrared (IR) Spectroscopy Data
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Compound Functional Group **Absorption (cm⁻¹) **

Ethyl Mandelate O-H (alcohol) 3500-3300 (broad)

C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=O (ester) ~1735

C=C (aromatic) 1600-1450

C-O (ester) 1300-1000

Ethyl Benzoate C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=O (ester, conjugated) ~1720

C=C (aromatic) 1600-1450

C-O (ester) 1300-1000

Ethyl Lactate O-H (alcohol) 3500-3300 (broad)

C-H (aliphatic) 3000-2850

C=O (ester) ~1730

C-O (ester/alcohol) 1300-1000

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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Compound
Molecular Ion (M⁺)

m/z

Key Fragment Ions

(m/z)

Fragment

Assignment

Ethyl Mandelate 180 107, 79, 77
[C₆H₅CHOH]⁺,

[C₆H₇]⁺, [C₆H₅]⁺

Ethyl Benzoate 150[1] 122, 105, 77
[M-C₂H₄]⁺,

[C₆H₅CO]⁺, [C₆H₅]⁺

Ethyl Lactate 118[2] 103, 75, 45
[M-CH₃]⁺, [M-

C₂H₅O]⁺, [COOH]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, 5-25 mg of the compound was dissolved in approximately

0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 50-

100 mg was used.[3] The solution was filtered through a Pasteur pipette with a cotton plug

into a 5 mm NMR tube to remove any particulate matter.

Instrumentation: Spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500

MHz).

Data Acquisition:

Locking and Shimming: The spectrometer was locked onto the deuterium signal of the

CDCl₃, and the magnetic field was shimmed to achieve optimal homogeneity.

¹H NMR: Standard pulse sequences were used with a sufficient number of scans to obtain

a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence was used to simplify the spectrum and

enhance the signal of the carbon atoms. A longer relaxation delay was employed to

ensure accurate integration of quaternary carbons, if necessary.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (7.26 ppm
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for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample

was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was

recorded after ensuring good contact between the sample and the crystal. The crystal was

cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried before and after

each measurement.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory was used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The

sample spectrum was then collected, typically over the range of 4000-400 cm⁻¹, by co-

adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The sample spectrum was automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds like the ethyl esters in this

guide, Gas Chromatography (GC) is a common method for sample introduction. A dilute

solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)

was prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source was used.

Data Acquisition:

GC Method: The GC was equipped with a suitable capillary column (e.g., a non-polar or

medium-polarity column). The oven temperature was programmed to ramp from a low

initial temperature to a final temperature to ensure separation of the analyte from any

impurities and the solvent.
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MS Method: The mass spectrometer was operated in EI mode, typically at 70 eV. Mass

spectra were recorded over a mass range of m/z 40-500.

Data Processing: The total ion chromatogram (TIC) was used to identify the peak

corresponding to the analyte. The mass spectrum of this peak was then extracted and

analyzed for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of ethyl mandelate and its comparators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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